molecular formula C10H8N4O B2817881 N-(pyridin-2-yl)pyrimidine-2-carboxamide CAS No. 1251547-37-1

N-(pyridin-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2817881
CAS No.: 1251547-37-1
M. Wt: 200.201
InChI Key: OKPBBFRPRZJNNT-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound contains both pyridine and pyrimidine rings, which are known for their presence in various bioactive molecules. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Scientific Research Applications

N-(pyridin-2-yl)pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “N-(pyridin-2-yl)pyrimidine-2-carboxamide” is not mentioned in the retrieved papers, it’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for “N-(pyridin-2-yl)pyrimidine-2-carboxamide” could involve further exploration of its pharmacological effects, given the wide range of activities displayed by pyrimidines . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)pyrimidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyridine or pyrimidine compounds.

Comparison with Similar Compounds

N-(pyridin-2-yl)pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual pyridine-pyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-pyridin-2-ylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-10(9-12-6-3-7-13-9)14-8-4-1-2-5-11-8/h1-7H,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBBFRPRZJNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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